pyridin-2-ylmethanamine
Overview
Description
2-Pyridinemethanamine, also known as α-Picolylamine, is an organic compound with the molecular formula C₆H₈N₂. It is a derivative of pyridine, where a methanamine group is attached to the second position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Mechanism of Action
Target of Action
2-Picolylamine, also known as 2-Pyridinemethanamine, 2-(Aminomethyl)pyridine, pyridin-2-ylmethanamine, or 2-Aminomethylpyridine, is a common bidentate ligand . It is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu(II) picolylamine complex . These complexes are the primary targets of 2-Picolylamine.
Mode of Action
2-Picolylamine interacts with its targets by forming complexes. For instance, it forms Baratta’s catalyst RuCl2 (PPh3)2 (ampy) (ampy = 2-picolylamine) for transfer hydrogenation . This interaction results in the formation of complexes that can switch from high to low spin configurations, depending on the temperature .
Biochemical Pathways
It is known that 2-picolylamine can be used to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . This suggests that it may play a role in the biochemical pathways related to these substances.
Result of Action
The result of 2-Picolylamine’s action is the formation of complexes that can exhibit spin crossover behavior . This means that these complexes can switch from high to low spin configurations, depending on the temperature . This property is significant in the field of coordination chemistry.
Action Environment
The action of 2-Picolylamine can be influenced by environmental factors such as temperature . For instance, the spin crossover behavior of the complexes it forms is temperature-dependent . Therefore, the efficacy and stability of 2-Picolylamine can be affected by changes in environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Picolylamine is known to interact with various enzymes and proteins. It is often used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu(II) picolylamine complex .
Cellular Effects
It is known that its derivatives can influence the levels of short-chain fatty acids (SCFAs) in the gut microbiota . SCFAs play a significant role in maintaining energy balance and normal physiological functions in the body .
Molecular Mechanism
The molecular mechanism of 2-Picolylamine involves its role as a bidentate ligand. One such complex is Baratta’s catalyst RuCl2(PPh3)2(ampy) (ampy = 2-picolylamine) for transfer hydrogenation . Salts of the complex [Fe(pyCH2NH2)3]2+ exhibit spin crossover behavior, whereby the complex switches from high to low spin configurations, depending on the temperature .
Temporal Effects in Laboratory Settings
It is known that its derivatives can influence the levels of SCFAs in the gut microbiota over time .
Dosage Effects in Animal Models
It has been observed that the levels of branched-chain SCFAs in feces from model mice of spontaneous obese type II diabetes were on a declining trend compared with normal .
Metabolic Pathways
It is known that its derivatives can influence the levels of SCFAs in the gut microbiota, which are the main fermentation products of gut microbiota and a link between the gut microbiota and the host’s physiology .
Transport and Distribution
It is known that its derivatives can influence the levels of SCFAs in the gut microbiota .
Subcellular Localization
It is known that its derivatives can influence the levels of SCFAs in the gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinemethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or an amine under suitable conditions. Another method includes the reduction of 2-cyanopyridine using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-Pyridinemethanamine typically involves large-scale chemical reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinemethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids .
Scientific Research Applications
2-Pyridinemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Picolylamine: Similar structure but with different functional groups.
2-Aminomethylpyridine: Another derivative with an amino group at the second position.
2-Pyridinemethylamine: A closely related compound with slight structural variations.
Uniqueness: 2-Pyridinemethanamine stands out due to its unique combination of reactivity and stability. Its ability to participate in a wide range of chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFMYVTSLAQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063152 | |
Record name | 2-Pyridinemethanamine | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 2-(Aminomethyl)pyridine | |
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Vapor Pressure |
0.5 [mmHg] | |
Record name | 2-(Aminomethyl)pyridine | |
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CAS No. |
3731-51-9 | |
Record name | 2-Pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-51-9 | |
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Record name | 2-Picolylamine | |
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Record name | 2-Picolylamine | |
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Record name | 2-Pyridinemethanamine | |
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Record name | 2-Pyridinemethanamine | |
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Record name | 2-pyridylmethylamine | |
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Record name | 2-Picolylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-picolylamine?
A1: The molecular formula of 2-picolylamine is C6H8N2. Its molecular weight is 108.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-picolylamine and its metal complexes?
A2: Researchers frequently employ techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR), and mass spectrometry to characterize 2-picolylamine and its metal complexes. [, , , , , , , , , ]
Q3: What types of metal complexes does 2-picolylamine form?
A3: 2-Picolylamine typically forms chelate complexes with metal ions, coordinating through both the amine and pyridine nitrogen atoms. The stoichiometry of these complexes can vary, with 1:1, 1:2, and 1:3 (metal:ligand) ratios reported. [, , , , , , , , ]
Q4: How does the substitution of methyl groups on the pyridine ring of 2-picolylamine affect its complexation with metals?
A4: Introducing methyl groups on the pyridine ring of 2-picolylamine introduces steric hindrance, influencing the stability and spectral properties of the resulting metal complexes. This steric effect can lead to a shift in absorption maxima to lower wavenumbers compared to unsubstituted 2-picolylamine complexes. []
Q5: Can 2-picolylamine act as a bridging ligand in metal complexes?
A5: Yes, 2-picolylamine can act as a bridging ligand, connecting two metal centers within a complex. This bridging ability enables the formation of polynuclear complexes and polymeric structures. [, ]
Q6: How is 2-picolylamine employed in hydrometallurgical extraction?
A7: 2-Picolylamine-functionalized silica adsorbents demonstrate high selectivity for Cu(II) ions over other metal ions, like Fe(III), making them valuable for extracting copper from low-grade ores. [] This selectivity stems from the formation of stable 2-aminomethylpyridine-Cu(II) complexes, as elucidated by density functional theory (DFT) calculations. []
Q7: What role does 2-picolylamine play in the synthesis of silver nanoparticles?
A8: Chitosan derivatives modified with 2-picolylamine units serve as effective reducing and stabilizing agents for the synthesis of silver nanoparticles. These nanoparticles exhibit promising antimicrobial properties against various bacterial and fungal strains. []
Q8: How is 2-picolylamine used in organic synthesis?
A9: 2-Picolylamine derivatives are versatile building blocks in organic synthesis. They are employed in preparing imidazo[1,5-a]pyridine derivatives through reactions with aldehydes, showcasing their utility in constructing heterocyclic compounds. []
Q9: Can 2-picolylamine be used to develop fluorescent probes for metal ions?
A10: Yes, incorporating 2-picolylamine as a recognition group in fluorescent probes enables the selective detection of metal ions like Fe3+. The fluorescence intensity of these probes changes upon binding to the target ion, enabling quantitative analysis. []
Q10: How does 2-picolylamine contribute to the design of catalysts for organic reactions?
A11: 2-Picolylamine is a key component in the design of osmium-based catalysts for hydrogenation, transfer hydrogenation, and alcohol dehydrogenation reactions. The NH functionality of 2-picolylamine, often in conjunction with a pyridine ring, is crucial for achieving high catalytic activity and selectivity. []
Q11: Are there any examples of 2-picolylamine being used in the synthesis of Metal-Organic Frameworks (MOFs)?
A12: Yes, 2-picolylamine can be incorporated into MOFs to introduce specific functionalities. For example, a Zr(IV)-based MOF functionalized with 2-picolylamine exhibited excellent fluorescence sensing and sorption capabilities for heavy metal cations like Cu2+, Pb2+, and Hg2+. []
Q12: How does the presence of a hydrogen bonding environment affect the stability of amide groups in zinc(II) complexes containing 2-picolylamine derivatives?
A13: Studies on zinc(II) complexes with 2-picolylamine-based ligands revealed that the presence and nature of hydrogen bonding groups near the zinc(II)-bound amide oxygen can significantly influence the amide bond's stability and cleavage rate. []
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